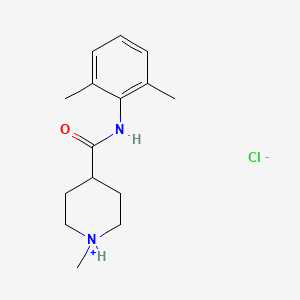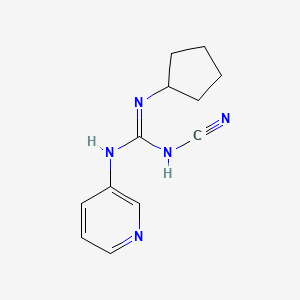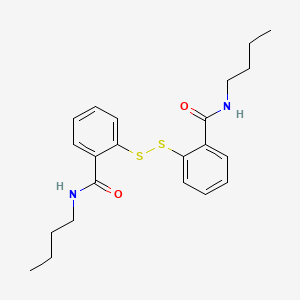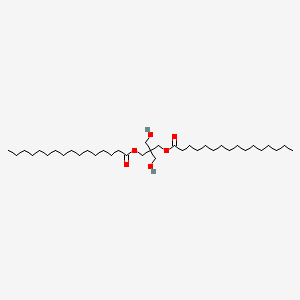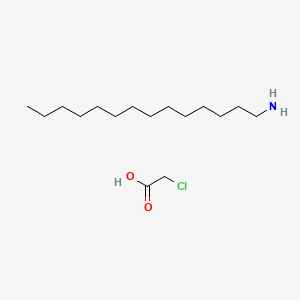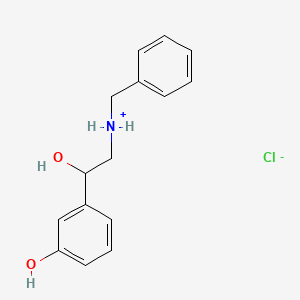
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group and a benzylaminoethanol moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride typically involves the conversion of m-hydroxyacetophenone to an isonitrosoketone, followed by hydrogenation . The process can be summarized as follows:
Starting Material: m-Hydroxyacetophenone
Conversion to Isonitrosoketone: This step involves the reaction of m-hydroxyacetophenone with a suitable reagent to form the isonitrosoketone intermediate.
Hydrogenation: The isonitrosoketone is then hydrogenated to yield 1-(m-Hydroxyphenyl)-2-benzylaminoethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Alcohols or amines
Substitution: Substituted benzylamino derivatives
Aplicaciones Científicas De Investigación
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an adrenergic agonist, primarily targeting alpha-adrenergic receptors . This interaction leads to vasoconstriction and increased blood pressure, making it useful in treating hypotension . The compound also influences the release of norepinephrine, further contributing to its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Metaraminol: Another adrenergic agonist with similar vasoconstrictive properties.
Phentolamine: An alpha-adrenergic blocker used for different therapeutic purposes.
Uniqueness
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride is unique due to its specific chemical structure, which allows it to interact with alpha-adrenergic receptors effectively. Its combination of hydroxyphenyl and benzylaminoethanol moieties provides distinct reactivity and pharmacological properties compared to other similar compounds .
Propiedades
Número CAS |
78982-55-5 |
|---|---|
Fórmula molecular |
C15H18ClNO2 |
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
benzyl-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H17NO2.ClH/c17-14-8-4-7-13(9-14)15(18)11-16-10-12-5-2-1-3-6-12;/h1-9,15-18H,10-11H2;1H |
Clave InChI |
OQEFCPOJUWREIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[NH2+]CC(C2=CC(=CC=C2)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


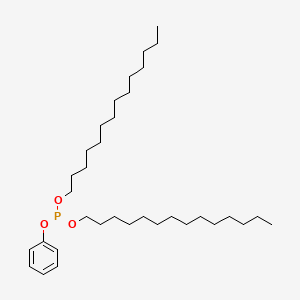

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
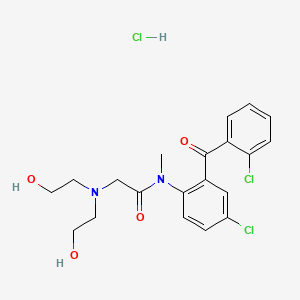
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)
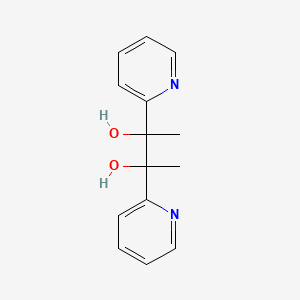
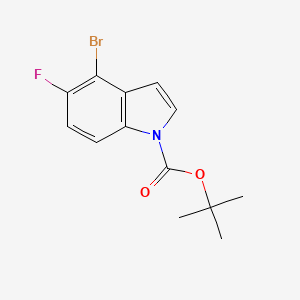
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
